molecular formula C11H9NO3 B1325491 2-(2-Methoxybenzoyl)oxazole CAS No. 898759-44-9

2-(2-Methoxybenzoyl)oxazole

Cat. No.: B1325491
CAS No.: 898759-44-9
M. Wt: 203.19 g/mol
InChI Key: CIKHOJDZEPDTNZ-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a methoxybenzoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

2-(2-Methoxybenzoyl)oxazole undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Methoxybenzoyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

2-(2-Methoxybenzoyl)oxazole can be compared with other oxazole derivatives, such as:

Properties

IUPAC Name

(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKHOJDZEPDTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642065
Record name (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-44-9
Record name (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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